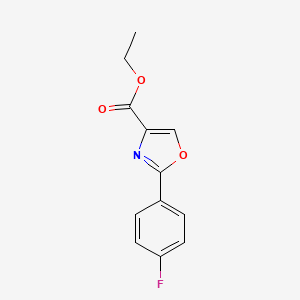

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZGKAXBLXDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569507 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-42-0 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate"

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This guide provides a comprehensive technical overview of the synthesis of a specific, high-value derivative, this compound. We delve into the primary synthetic methodologies, with a pronounced focus on the Van Leusen oxazole synthesis, a robust and efficient strategy for constructing the oxazole ring from aldehyde precursors. This document furnishes a detailed mechanistic rationale, step-by-step experimental protocols, comparative analysis of synthetic routes, and guidance on product purification and characterization. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural unit is prevalent in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] The specific target molecule, this compound, incorporates three key structural features: the stable oxazole core, a 4-fluorophenyl group at the 2-position which can enhance metabolic stability and binding interactions, and an ethyl carboxylate group at the 4-position that serves as a versatile handle for further chemical modification.

The strategic synthesis of such substituted oxazoles is a pivotal task in medicinal chemistry. The selection of a synthetic route must consider efficiency, scalability, substrate scope, and functional group tolerance. This guide will focus on the most field-proven methods applicable to the target molecule.

Primary Synthetic Strategy: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and highly convergent method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[3][4] For the synthesis of a 4-carboxylate oxazole, a key starting material is an isocyanoacetate ester, such as ethyl isocyanoacetate.[5][6] This approach is often favored due to its operational simplicity and the ready availability of the starting materials.

Mechanistic Rationale and Causality

The reaction proceeds via a [3+2] cycloaddition pathway.[2] The core principle involves the base-mediated deprotonation of the α-carbon of the isocyanoacetate, which transforms it into a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde).

The key steps are:

-

Deprotonation: A base, typically potassium carbonate, deprotonates the α-carbon of ethyl isocyanoacetate. K₂CO₃ is a judicious choice as it is sufficiently basic to initiate the reaction without promoting unwanted side reactions like ester hydrolysis.

-

Nucleophilic Addition: The resulting carbanion attacks the carbonyl of 4-fluorobenzaldehyde, forming an intermediate alkoxide.

-

Intramolecular Cyclization (5-endo-dig): The alkoxide oxygen attacks the electron-deficient isocyanide carbon, leading to the formation of a five-membered oxazoline ring.[4]

-

Elimination & Aromatization: A subsequent base-promoted elimination of water and rearrangement leads to the formation of the stable, aromatic oxazole ring.

The presence of the fluorine atom on the benzaldehyde ring influences the electronic properties of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.[7]

Visualization of the Van Leusen Mechanism

The following diagram illustrates the step-wise mechanism for the formation of the target oxazole.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

This guide provides a comprehensive technical overview of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document outlines a robust synthetic pathway and details the expected analytical and spectroscopic data for the complete characterization of this molecule.

Introduction

Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic incorporation of a fluorine atom and an ester functional group, as seen in this compound, offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide serves as a practical resource for the synthesis and rigorous characterization of this valuable research compound.

I. Synthetic Pathway: The Hantzsch Oxazole Synthesis

A reliable and widely employed method for the synthesis of oxazoles is the Hantzsch oxazole synthesis. This method involves the condensation of an α-haloketone with a primary amide. For the synthesis of this compound, the logical precursors are ethyl 2-chloroacetoacetate and 4-fluorobenzamide.

The reaction proceeds via an initial N-alkylation of the amide by the α-haloketone, followed by cyclization and subsequent dehydration to yield the oxazole ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluorobenzamide (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 equivalents) as a base.

-

Addition of α-haloketone: Slowly add ethyl 2-chloroacetoacetate (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

II. Physicochemical and Spectroscopic Characterization

The following section details the expected characterization data for this compound based on the analysis of similar structures and established spectroscopic principles.

A. Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀FNO₃ |

| Molecular Weight | 235.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 80-100 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

B. Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | Oxazole H-5 |

| ~8.10 | dd | 2H | Aromatic protons ortho to the oxazole ring |

| ~7.20 | t | 2H | Aromatic protons meta to the oxazole ring |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (ester) |

| ~165.0 (d, ¹JCF) | Aromatic C-F |

| ~160.0 | Oxazole C-2 |

| ~145.0 | Oxazole C-4 |

| ~135.0 | Oxazole C-5 |

| ~130.0 (d, ³JCF) | Aromatic CH ortho to oxazole |

| ~125.0 (d) | Aromatic C ipso to oxazole |

| ~116.0 (d, ²JCF) | Aromatic CH meta to oxazole |

| ~61.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretching (aromatic and oxazole rings) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 235.06

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Loss of carbon monoxide (CO) from the ester.

-

Cleavage of the oxazole ring.

-

III. Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined Hantzsch oxazole synthesis offers a reliable method for its preparation. The predicted spectroscopic and physical data serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is crucial for its application in further research and development, particularly in the field of medicinal chemistry.

IV. References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, USA, 2015.

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, USA, 2014.

"1H NMR and 13C NMR spectra of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the fundamental principles governing the spectral features, present detailed experimental protocols for data acquisition, and offer a thorough interpretation of the chemical shifts, coupling constants, and signal multiplicities that confirm the molecule's precise structure. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and quality control of complex organic compounds.

Introduction: The Compound and the Technique

This compound belongs to the oxazole class of heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents and functional materials. The precise characterization of such molecules is critical for understanding their structure-activity relationships and ensuring their purity and identity.

NMR spectroscopy stands as the definitive method for determining the structure of organic compounds in solution.[1][3] By probing the magnetic properties of atomic nuclei like ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][4] This guide focuses on interpreting the distinct spectral signatures of this compound, paying special attention to the influence of the electronegative fluorine atom and the distinct chemical environments of the oxazole, phenyl, and ethyl ester moieties.

Chemical Structure of the Analyte:

Figure 1: Chemical structure of this compound.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[1] Key parameters used for structural analysis include:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is determined by the local electronic environment of the nucleus. Electron-withdrawing groups cause a "deshielding" effect, moving the signal to a higher ppm value (downfield), while electron-donating groups cause "shielding," moving the signal upfield.

-

Integration: The area under an NMR signal, which is proportional to the number of nuclei generating that signal. In ¹H NMR, this allows for the determination of the relative ratio of protons in the molecule.

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei, which causes signals to split into multiple peaks (a "multiplet"). The pattern of splitting (multiplicity) reveals the number of adjacent nuclei. Common patterns include singlets (s), doublets (d), triplets (t), and quartets (q).

-

Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz). The magnitude of J provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation Protocol

A homogeneous solution free of particulate matter and paramagnetic impurities is essential for high-resolution spectra.[5]

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[5][6]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[5] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra and provide a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[5][7]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

Transfer: Transfer the clear solution to the NMR tube. The sample height should be between 4-5 cm.[5]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition Workflow

The following workflow outlines the steps for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Caption: NMR Experimental Workflow Diagram.

Spectral Analysis and Interpretation

The following sections detail the expected signals and their assignments in the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by three distinct regions: the aliphatic ethyl group, the aromatic fluorophenyl group, and the lone proton of the oxazole ring.

-

Ethyl Group Protons:

-

δ ~4.45 ppm (quartet, 2H, J = 7.1 Hz): This signal corresponds to the methylene protons (-O-CH₂ -CH₃). It appears as a quartet because it is coupled to the three adjacent methyl protons (n+1 = 4). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester.

-

δ ~1.42 ppm (triplet, 3H, J = 7.1 Hz): This signal corresponds to the methyl protons (-O-CH₂-CH₃ ). It appears as a triplet due to coupling with the two adjacent methylene protons (n+1 = 3).

-

-

Oxazole Ring Proton:

-

δ ~8.30 ppm (singlet, 1H): This sharp singlet is assigned to the proton at the C-5 position of the oxazole ring. Its significant downfield shift is characteristic of protons on electron-deficient aromatic heterocyclic rings. It is a singlet as there are no adjacent protons to couple with.

-

-

4-Fluorophenyl Group Protons:

-

δ ~8.15 ppm (doublet of doublets, 2H, J ≈ 9.0, 5.5 Hz): These are the two protons ortho to the oxazole ring (H-2' and H-6'). They are the most deshielded of the aromatic protons. They appear as a doublet of doublets due to coupling with the adjacent meta protons (ortho coupling, J ≈ 9.0 Hz) and a longer-range coupling to the fluorine atom (⁴JHF, J ≈ 5.5 Hz).

-

δ ~7.25 ppm (triplet-like or doublet of doublets, 2H, J ≈ 9.0 Hz): These are the two protons meta to the oxazole ring (H-3' and H-5'), which are ortho to the fluorine atom. They appear as a triplet-like multiplet, which is technically a doublet of doublets, due to coupling with the adjacent ortho protons (ortho coupling, J ≈ 9.0 Hz) and the adjacent fluorine atom (³JHF, J ≈ 9.0 Hz). The similar coupling constants cause the pattern to resemble a triplet.

-

¹³C NMR Spectrum Analysis (126 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insight into their chemical nature. The presence of fluorine introduces characteristic C-F couplings.

-

Ethyl Group Carbons:

-

δ ~61.5 ppm: Methylene carbon (-O-C H₂-CH₃).

-

δ ~14.3 ppm: Methyl carbon (-O-CH₂-C H₃).

-

-

Ester Carbonyl Carbon:

-

δ ~161.0 ppm: The carboxylate carbon (C =O), appearing significantly downfield as is typical for carbonyl groups.

-

-

Oxazole Ring Carbons:

-

δ ~163.5 ppm: C-2 of the oxazole ring, attached to the fluorophenyl group.

-

δ ~141.0 ppm: C-4 of the oxazole ring, attached to the carboxylate group.

-

δ ~128.0 ppm: C-5 of the oxazole ring, the only carbon in the ring bonded to a hydrogen.

-

-

4-Fluorophenyl Group Carbons:

-

δ ~165.0 ppm (doublet, ¹JCF ≈ 255 Hz): The carbon directly bonded to fluorine (C-4'). It exhibits a large one-bond coupling constant with fluorine and is shifted significantly downfield due to fluorine's electronegativity.[8]

-

δ ~131.0 ppm (doublet, ³JCF ≈ 9 Hz): The carbons ortho to the oxazole ring (C-2' and C-6'). They show a smaller three-bond coupling to the fluorine atom.

-

δ ~116.5 ppm (doublet, ²JCF ≈ 22 Hz): The carbons meta to the oxazole ring (C-3' and C-5'). They display a two-bond coupling to the fluorine atom.

-

δ ~124.0 ppm (doublet, ⁴JCF ≈ 3 Hz): The ipso-carbon attached to the oxazole ring (C-1'). It shows a very small four-bond coupling to fluorine.

-

Data Summary Table

The following table provides a consolidated summary of the assigned NMR data for this compound.

| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | Oxazole Ring-H | ~8.30 | s (singlet) | - | 1H |

| H-2', H-6' | Aromatic-H | ~8.15 | dd (doublet of doublets) | ~9.0, 5.5 | 2H |

| H-3', H-5' | Aromatic-H | ~7.25 | t (triplet-like) | ~9.0 | 2H |

| -OCH₂- | Ethyl-CH₂ | ~4.45 | q (quartet) | 7.1 | 2H |

| -CH₃ | Ethyl-CH₃ | ~1.42 | t (triplet) | 7.1 | 3H |

| ¹³C NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity (C-F) | Coupling Constant (J, Hz) | |

| C-4' | Aromatic C-F | ~165.0 | d (doublet) | ¹JCF ≈ 255 | |

| C-2 | Oxazole C-2 | ~163.5 | - | - | |

| C=O | Ester Carbonyl | ~161.0 | - | - | |

| C-4 | Oxazole C-4 | ~141.0 | - | - | |

| C-2', C-6' | Aromatic C-H | ~131.0 | d (doublet) | ³JCF ≈ 9 | |

| C-5 | Oxazole C-5 | ~128.0 | - | - | |

| C-1' | Aromatic C-ipso | ~124.0 | d (doublet) | ⁴JCF ≈ 3 | |

| C-3', C-5' | Aromatic C-H | ~116.5 | d (doublet) | ²JCF ≈ 22 | |

| -OCH₂- | Ethyl-CH₂ | ~61.5 | - | - | |

| -CH₃ | Ethyl-CH₃ | ~14.3 | - | - |

Structural Confirmation Logic

The unambiguous assignment of the structure is achieved through a logical correlation of the spectral data.

Caption: Logical flow for structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive fingerprint for this compound. The characteristic signals of the ethyl ester, the downfield singlet of the oxazole C-5 proton, and the distinctive splitting patterns of the fluorophenyl ring caused by both H-H and H-F/C-F couplings, collectively allow for an unambiguous structural confirmation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound and use NMR as a tool for monitoring its synthesis and purity. For further confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to unequivocally establish the connectivity between protons and carbons.[9][10]

References

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Slideshare. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]

-

Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR sample preparation guidelines. nanotempertech.com. [Link]

-

Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Institutes of Health. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

4-FLUOROPHENYL(PHENYL)MERCURY - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Arkat USA. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

-

Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. National Institutes of Health. [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

-

Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. ResearchGate. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 4. longdom.org [longdom.org]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. jeolusa.com [jeolusa.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

"mass spectrometry analysis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate"

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The oxazole core is a key structural motif in numerous biologically active molecules, and its derivatives serve as crucial intermediates in drug discovery.[1] Accurate structural characterization is paramount for quality control, metabolism studies, and reaction monitoring. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), provides an unparalleled combination of sensitivity and specificity for the definitive identification and structural elucidation of such molecules.[2][3]

This guide provides a comprehensive technical overview of the analytical workflow for characterizing this compound using Electrospray Ionization (ESI) Tandem Mass Spectrometry. As a Senior Application Scientist, the focus extends beyond a mere recitation of methods to an in-depth explanation of the underlying principles and the rationale behind key experimental decisions, ensuring a robust and self-validating analytical system.

Part 1: Theoretical & Strategic Framework

Molecular Profile of the Analyte

Before any analysis, understanding the analyte's physicochemical properties is critical for method development.

-

Structure:

-

An oxazole ring functionalized at the 2-position with a 4-fluorophenyl group and at the 4-position with an ethyl carboxylate group.

-

-

Molecular Formula: C₁₂H₁₀FNO₃

-

Monoisotopic Mass: 235.0645 Da

-

Key Features for MS Analysis:

-

Polarity: The ester and oxazole moieties provide sufficient polarity, making the molecule amenable to reverse-phase liquid chromatography and electrospray ionization.[2]

-

Ionization Site: The nitrogen atom in the oxazole ring is a primary site for protonation in positive-mode ESI, leading to the formation of a stable [M+H]⁺ ion.[4]

-

Structural Liabilities: The ethyl ester group is a predictable site for fragmentation, typically through the loss of ethene or ethanol.[5] The oxazole ring itself can undergo characteristic cleavage.[6]

-

The Rationale for Electrospray Ionization (ESI)

For a thermally labile and moderately polar small molecule like this compound, ESI is the ionization technique of choice.[4] ESI is a "soft ionization" method that transfers molecules from solution to the gas phase as intact, charged ions with minimal in-source fragmentation.[7][8] This is advantageous because it almost always preserves the molecular ion (as a protonated species, [M+H]⁺), which is the essential starting point for any structural elucidation.[7] The process involves creating a fine spray of charged droplets, which then evaporate to yield gas-phase analyte ions.[9]

The Imperative of Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum (MS1) provides crucial molecular weight information, it offers little insight into the molecule's structure. Tandem mass spectrometry (MS/MS) is required to elicit this structural information.[6] The process involves:

-

Isolation: The [M+H]⁺ precursor ion is selectively isolated from all other ions.

-

Activation: The isolated ions are activated by collision with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).[2]

-

Analysis: The resulting fragment ions (product ions) are mass-analyzed, generating a product ion spectrum that serves as a structural fingerprint of the molecule.

This two-stage analysis provides unambiguous confirmation of the analyte's identity by correlating the intact mass with its specific fragmentation pattern.

Part 2: A Validated Experimental Protocol

This section details a robust, step-by-step protocol for the analysis. The parameters are chosen to ensure high sensitivity, reproducibility, and the generation of information-rich spectra.

Sample & System Preparation

-

Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in HPLC-grade methanol. For analysis, dilute this solution to 100 ng/mL using the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). The addition of a proton source like formic acid is crucial to promote the formation of [M+H]⁺ ions.[7]

-

LC System: An HPLC or UHPLC system is used for sample introduction.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: A generic gradient (e.g., 10% B to 95% B over 5 minutes) is typically sufficient to elute the compound as a sharp peak.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for obtaining accurate mass measurements, which aids in confirming the elemental composition of precursor and fragment ions.[6]

Mass Spectrometer Parameters

The following table outlines typical starting parameters for an ESI source. These should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive ESI | The oxazole nitrogen is basic and readily protonated.[4] |

| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray and efficient ion generation. |

| Nebulizing Gas (N₂) Flow | 10 - 12 L/min | Assists in droplet formation and desolvation. |

| Drying Gas (N₂) Temp | 300 - 350 °C | Facilitates solvent evaporation from droplets.[8] |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |

| Precursor Ion (MS/MS) | m/z 236.07 | The calculated exact mass of the [M+H]⁺ ion (C₁₂H₁₁FNO₃⁺). |

| Collision Energy (CID) | Ramped 10 - 40 eV | A ramped or stepped collision energy ensures the observation of both low-energy (e.g., ester loss) and high-energy (e.g., ring cleavage) fragmentations in a single analysis. |

Part 3: Data Interpretation and Fragmentation Pathway

Expected Full Scan (MS1) Spectrum

In the full scan mode, the primary ion observed will be the protonated molecule at m/z 236.0717 . Depending on the purity of the mobile phase and sample, minor adducts such as the sodium adduct [M+Na]⁺ (m/z 258.0536) may also be present. High-resolution instrumentation allows for confirmation of the elemental formula C₁₂H₁₀FNO₃ within a low ppm mass error.

Proposed Fragmentation Pathway of the [M+H]⁺ Ion

The MS/MS spectrum of m/z 236.07 is predicted to reveal a series of structurally diagnostic fragment ions. The fragmentation cascade is initiated by the protonated oxazole ring and proceeds through several competing and consecutive pathways.

Caption: Proposed CID fragmentation pathway for protonated this compound.

Detailed Fragmentation Analysis:

-

Loss of Ethene (m/z 236.07 → 208.04): A common fragmentation for ethyl esters is the neutral loss of ethene (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement, resulting in the formation of the corresponding carboxylic acid ion.[10] This is often a low-energy fragmentation.

-

Loss of Ethanol (m/z 236.07 → 190.03): The loss of a neutral ethanol molecule (C₂H₅OH, 46.04 Da) is another characteristic pathway for ethyl esters, leading to a highly conjugated acylium ion.[5]

-

Decarbonylation (m/z 208.04 / 190.03 → 162.04): Both the m/z 208 and m/z 190 ions can subsequently lose a molecule of carbon monoxide (CO, 27.99 Da) from the carboxyl or acylium group, respectively. This leads to the fragment at m/z 162.04.

-

Formation of the Benzoyl Cation (m/z 162.04 → 123.02): Cleavage of the oxazole ring can lead to the formation of the stable 4-fluorobenzoyl cation (C₇H₄FO⁺) at m/z 123.02. This is a highly diagnostic fragment confirming the presence of the 4-fluorophenyl moiety attached to a carbonyl-like structure.

-

Formation of the Fluorophenyl Cation (m/z 123.02 → 95.03): The 4-fluorobenzoyl cation can further lose CO to yield the 4-fluorophenyl cation (C₆H₄F⁺) at m/z 95.03, providing further confirmation of that substructure.

Summary of Expected Product Ions

The following table summarizes the key ions expected in the MS/MS spectrum. Accurate mass measurements from an HRMS instrument would be used to confirm the proposed elemental compositions.

| Observed m/z (Nominal) | Calculated Exact Mass | Proposed Formula | Neutral Loss / Fragment Identity |

| 236 | 236.0717 | [C₁₂H₁₁FNO₃]⁺ | Precursor Ion ([M+H]⁺) |

| 208 | 208.0404 | [C₁₀H₆FNO₃]⁺ | Loss of Ethene (C₂H₄) |

| 190 | 190.0300 | [C₁₀H₅FNO₂]⁺ | Loss of Ethanol (C₂H₅OH) |

| 162 | 162.0351 | [C₉H₅FNO]⁺ | Loss of CO from m/z 190 or 208 |

| 123 | 123.0241 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl Cation |

| 95 | 95.0292 | [C₆H₄F]⁺ | 4-Fluorophenyl Cation |

Part 4: Overall Analytical Workflow

The entire process, from sample receipt to final data interpretation, can be visualized as a logical, sequential workflow designed to ensure data integrity and confidence in the final identification.

Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of structural information. The use of soft ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS) provides a definitive method for its characterization. By observing the intact protonated molecule and its predictable fragmentation pattern—including losses from the ethyl ester and cleavage of the heterocyclic core to produce diagnostic benzoyl and phenyl cations—analysts can confirm the compound's identity with exceptionally high confidence. This technical guide outlines a robust, scientifically-grounded workflow that serves as a reliable foundation for researchers and drug development professionals working with this and structurally related compounds.

References

- Mass Spectrometry of Heterocyclic Compounds. Forkey, D. M., & Carpenter, W. R. (1971).

- Mass spectra of fluorocarbons. Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949).

- Electrospray ioniz

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Gwandu, M., et al. (2021). Journal of Analytical Methods in Chemistry.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Kertesz, V., & Gergely, A. (2019). Molecules.

- Mass Spectrometry of Oxazoles. (N.d.). Semantic Scholar.

- Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. (2007).

- Characterization of Oxazole Derivatives. (2025). BenchChem Technical Support Center.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Thiessen, P. A., et al. (2018). Journal of Mass Spectrometry.

- Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. Cech, N. B., & Enke, C. G. (2001). Mass Spectrometry Reviews.

- Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Takahashi, S., et al. (2021). Metabolites.

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Gwandu, M., et al. (2021).

- Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.

- Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Gomaa, A. A., et al. (2022). RSC Medicinal Chemistry.

- Reaction pathways for fragmentation of m/z 164 ion generated

- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Khakwani, S., et al. (2015). Asian Journal of Chemistry.

- Oxazole-4-carboxylic acid ethyl ester. (N.d.). Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the FT-IR Spectrum of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will detail the theoretical basis for the expected vibrational modes, present a comprehensive interpretation of the experimental spectrum, and provide a validated protocol for obtaining high-quality FT-IR data for this class of molecules. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel oxazole-based compounds.

Introduction: The Significance of this compound in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The 2,4-disubstituted oxazole core, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs. This compound is a representative member of this class, featuring a synthetically versatile ester group and a fluorinated phenyl ring, a common motif used to enhance metabolic stability and binding affinity.

Accurate and unambiguous characterization of such molecules is paramount in the drug development pipeline. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide will elucidate the FT-IR spectrum of this compound, providing a foundational understanding for its structural verification and quality control.

Theoretical Vibrational Analysis: Predicting the FT-IR Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the 4-fluorophenyl ring, the oxazole heterocycle, and the ethyl carboxylate moiety. Understanding the expected absorption regions for each of these components is crucial for accurate spectral interpretation.

The 4-Fluorophenyl Group

The vibrations of the 4-fluorophenyl group are dominated by the aromatic C-H and C=C stretching and bending modes, as well as the characteristic C-F stretch.

-

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹[1].

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹[1].

-

C-F Stretching: The strong electronegativity of the fluorine atom results in a strong C-F stretching absorption, which is typically observed in the 1250-1000 cm⁻¹ region. The exact position can be influenced by the electronic environment of the aromatic ring.

The Oxazole Ring

The oxazole ring, being a five-membered heterocycle with C=N and C-O bonds, exhibits a unique set of vibrational modes.

-

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the oxazole ring is expected to produce a medium to strong absorption band in the range of 1680-1620 cm⁻¹.

-

Ring C=C Stretching: Similar to the aromatic ring, the C=C bond within the oxazole ring will also have a stretching vibration, often appearing near 1580-1500 cm⁻¹.

-

Ring C-O-C and C-N Stretching: The stretching vibrations of the C-O-C and C-N single bonds within the ring are coupled and give rise to characteristic bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Theoretical and experimental studies on disubstituted oxazoles aid in the precise assignment of these complex vibrations[2].

The Ethyl Carboxylate Group

The ethyl ester functional group has several distinct and strong absorptions that are readily identifiable.

-

C=O Stretching: The carbonyl (C=O) stretch of the ester is one of the most prominent features in the spectrum, appearing as a very strong, sharp band typically in the range of 1750-1735 cm⁻¹ for saturated esters[3]. Conjugation with the oxazole ring may shift this band to a slightly lower wavenumber.

-

C-O Stretching: Esters exhibit two C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These appear as strong, distinct bands in the fingerprint region, typically around 1300-1000 cm⁻¹[4].

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group (CH₃ and CH₂) will be observed as medium to strong bands in the 3000-2850 cm⁻¹ region[5].

Experimental FT-IR Spectrum: A Detailed Interpretation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on the analysis of its functional groups and data from related compounds.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3120-3050 | Medium-Weak | Aromatic C-H Stretch | 4-Fluorophenyl & Oxazole |

| 2985-2850 | Medium | Aliphatic C-H Stretch | Ethyl Group |

| ~1730 | Very Strong | C=O Stretch | Ethyl Ester |

| ~1610 | Medium-Strong | C=N Stretch / Aromatic C=C Stretch | Oxazole Ring / 4-Fluorophenyl |

| ~1550 | Medium | Aromatic C=C Stretch | 4-Fluorophenyl |

| ~1480 | Medium | Aromatic C=C Stretch | 4-Fluorophenyl |

| ~1250-1200 | Strong | Asymmetric C-O-C Stretch / C-F Stretch | Ethyl Ester / 4-Fluorophenyl |

| ~1100-1050 | Strong | Symmetric C-O-C Stretch | Ethyl Ester |

| ~1020 | Medium | Ring Breathing / C-N Stretch | Oxazole Ring |

| ~840 | Strong | Out-of-plane C-H Bend (para-disubstituted) | 4-Fluorophenyl |

Experimental Protocol for FT-IR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality FT-IR spectrum of this compound. The protocol is designed to be self-validating by incorporating essential quality control steps.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of ethyl 2-bromooxazole-4-carboxylate with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Potential Impurities and their FT-IR Signatures:

-

Starting Materials: Unreacted ethyl 2-bromooxazole-4-carboxylate or 4-fluorophenylboronic acid. The boronic acid will show a broad O-H stretch around 3300 cm⁻¹.

-

Solvents: Residual solvents from the reaction or purification, such as toluene or ethanol. Toluene will show sharp aromatic C-H bands and characteristic absorptions in the fingerprint region. Ethanol will exhibit a broad O-H stretch.

-

By-products: Homocoupling of the boronic acid may lead to 4,4'-difluorobiphenyl.

Sample Preparation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Step-by-Step ATR-FT-IR Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical step to ensure that the final spectrum is solely that of the sample.

-

Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. No further baseline correction should be necessary if the background and sample spectra were collected properly.

Data Analysis and Interpretation

-

Peak Identification: Identify the major absorption bands in the spectrum.

-

Functional Group Assignment: Compare the observed peak positions with the expected ranges from the table above and from standard FT-IR correlation charts.

-

Fingerprint Region Analysis: Carefully examine the fingerprint region (below 1500 cm⁻¹) for the characteristic pattern of bands associated with the oxazole ring and the ester group. This region is unique to the molecule and can be used for definitive identification.

-

Purity Assessment: Look for any unexpected peaks that may indicate the presence of impurities, as discussed in section 4.1.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from sample synthesis to final spectral analysis.

Sources

An In-depth Technical Guide to Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate (CAS 132089-42-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Oxazole

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, identified by the CAS number 132089-42-0, is a heterocyclic compound belonging to the expansive oxazole family. These five-membered aromatic rings, containing one nitrogen and one oxygen atom, are prominent scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The unique structural arrangement of the oxazole ring imparts both chemical stability and the capacity for a variety of chemical interactions, making it a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, consolidating available information on its synthesis, potential mechanisms of action, and methodologies for its analysis, to support its exploration in research and development.

I. Molecular Identity and Physicochemical Characteristics

Synonyms: 2-(4-FLUORO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

Molecular Formula: C₁₂H₁₀FNO₃

Molecular Weight: 235.21 g/mol

While comprehensive, experimentally determined physicochemical data for this specific compound is not extensively published, the following table summarizes key predicted and known properties for related structures, offering a baseline for experimental design.

| Property | Value/Information | Source |

| Appearance | White to pale yellow solid. | [1] |

| Storage | Sealed in a dry environment at room temperature. | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be low. | General chemical principles |

| Purity (typical) | ≥ 98% (as determined by HPLC). | [1] |

II. Synthesis and Chemical Reactivity

The synthesis of 2-aryl-oxazole-4-carboxylates can be achieved through various organic chemistry reactions. A particularly effective and widely used method for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organic halide, offering a versatile and high-yield route to biaryl compounds and, in this case, arylated heterocycles.[3]

A plausible and documented synthetic pathway for this compound involves the Suzuki-Miyaura coupling of ethyl 2-bromooxazole-4-carboxylate with 4-fluorophenylboronic acid.

Caption: Suzuki-Miyaura synthesis of this compound.

The oxazole ring is a thermally stable entity.[4] It can undergo electrophilic substitution, primarily at the C5 position, and the ring's reactivity is influenced by the nature of its substituents.[4] The ester and the fluorophenyl groups in this compound will dictate its reactivity in further chemical modifications.

III. Potential Pharmacological Profile and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the broader class of oxazole derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and hypolipidemic effects.[3][5]

A structurally similar compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, has been identified as a hypolipidemic agent, reducing serum cholesterol and triglyceride levels in animal models.[6][7] This suggests that this compound could be a candidate for investigation in the context of metabolic disorders.

Furthermore, some 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis, showing promise as anticancer agents.[5] Given the structural similarities, exploring the anticancer potential of this compound is a logical avenue for research.

A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, which share the 2-(4-fluorophenyl) moiety, identified them as positive allosteric modulators of the GABA-A receptor.[8] While the core heterocyclic ring is different (a benzimidazole instead of an oxazole), this finding provides a speculative but intriguing possibility that the 2-(4-fluorophenyl) group may contribute to interactions with neurological targets. However, direct experimental validation on the oxazole compound is necessary.

Caption: Hypothesized biological activities of this compound.

IV. Experimental Protocols

A. Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline based on established procedures for Suzuki-Miyaura reactions involving heterocyclic compounds. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for this specific substrate combination.

Materials:

-

Ethyl 2-bromooxazole-4-carboxylate

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add ethyl 2-bromooxazole-4-carboxylate (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Workflow for the synthesis of this compound.

B. Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Predicted chemical shifts can be used as a guide for spectral interpretation.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), aromatic protons of the fluorophenyl ring (complex multiplets due to fluorine coupling), and a singlet for the proton on the oxazole ring.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole and fluorophenyl rings, and the ethyl group carbons. The carbon atoms of the fluorophenyl ring will show splitting due to coupling with the fluorine atom.

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this molecule.

-

Expected Ion: [M+H]⁺ at m/z 236.07.

V. Safety and Handling

No specific toxicology data for this compound is readily available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

VI. Future Directions and Research Opportunities

This compound represents a promising, yet underexplored, chemical entity. Based on the known activities of related compounds, several avenues of research are warranted:

-

Biological Screening: A comprehensive biological screening campaign to evaluate its activity in various disease models, including cancer, metabolic disorders, and inflammatory conditions.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts any identified biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine its ADME (absorption, distribution, metabolism, and excretion) properties and to assess its safety profile.

VII. References

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

-

Journal of Medicinal Chemistry. (1988). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds.

-

ACS Medicinal Chemistry Letters. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

-

Bioorganic & Medicinal Chemistry Letters. (2008). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers.

-

Drug Metabolism and Disposition. (1989). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring.

-

MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

-

ResearchGate. (2025). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.

-

ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

Chem-Impex. Oxazole-4-carboxylic acid ethyl ester.

-

Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

- 1. pubs.vensel.org [pubs.vensel.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 2-Aryl-Oxazole-4-Carboxylate Scaffold

An In-depth Technical Guide to the Properties of 2-Aryl-Oxazole-4-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring system, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its prevalence in natural products and synthetic pharmaceuticals stems from its metabolic stability and its capacity to engage in diverse non-covalent interactions with biological targets.[1][2] Among the vast library of oxazole derivatives, the 2-aryl-oxazole-4-carboxylate motif stands out as a particularly versatile and valuable core.

This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and diverse applications of 2-aryl-oxazole-4-carboxylates. We will delve into the causality behind synthetic strategies, explore the unique photophysical characteristics that make these compounds excellent fluorophores, and examine their broad spectrum of biological activities that position them as promising candidates for drug development.

Core Synthesis Strategies

The construction of the 2,4-disubstituted oxazole core is achievable through several robust synthetic methodologies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

The Robinson-Gabriel Synthesis and Its Modern Variants

One of the most classic and versatile methods for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This reaction involves the cyclodehydration of a 2-acylamino-ketone precursor.[5][6]

The precursor, a 2-acylamino ketone, can be prepared via methods like the Dakin-West reaction.[5] The subsequent cyclization is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[7][8]

Causality in Reagent Choice: The classical conditions are harsh and may not be compatible with sensitive functional groups. This has driven the development of milder dehydration protocols. For instance, the Burgess reagent, utilized under microwave irradiation, offers a significant improvement, enabling faster reactions and broader functional group compatibility, which is crucial in multi-step syntheses of complex molecules.[8]

Caption: The process of fluorescence and the origin of the Stokes shift.

Applications in Bio-imaging

The tunable and robust fluorescence of these oxazoles makes them ideal candidates for developing fluorescent probes. [9]By synthetically installing organelle-specific targeting groups, these molecules can be engineered to selectively accumulate in and visualize subcellular compartments like mitochondria or lysosomes. [10]

-

Organelle Targeting: Researchers have successfully developed oxazole-based probes that act as "mitotrackers" and "lysotrackers" with high biocompatibility and minimal cytotoxicity. [10]* DNA Probes: Naphthoxazole derivatives, a related class, have shown potential as fluorescent DNA probes, interacting with DNA through groove binding and exhibiting enhanced fluorescence upon binding. [9]

Derivative Type λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ_F) Application Reference Pyrazole Oxadiazoles 410-450 - - Up to 0.69 Electroluminescent Materials [11][12] Naphthoxazoles ~340 ~680 ~340 Low (free), High (bound) DNA Probes [9] Biphenyl-carboxamides 472-482 513-549 41-67 - Azo Dyes [13] | Arylated Benzothiazoles | - | - | 50-90 | - | Fluorescent Dyes | [14]|

Biological Activities and Drug Development Potential

The 2-aryl-oxazole-4-carboxylate scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities. [2][15]

-

Anticancer Activity: This is one of the most promising areas. 2-Phenyl-oxazole-4-carboxamide derivatives, in particular, have been identified as potent inducers of apoptosis in cancer cells. [16]Compound 1k from one study showed a 63% tumor growth inhibition in a human colorectal xenograft mouse model. [16]The mechanism often involves the cleavage of PARP and DNA laddering, which are hallmarks of programmed cell death.

-

Antimicrobial Activity: Various derivatives have demonstrated significant antibacterial and antifungal properties. [2][17]The substitution pattern on both the 2-aryl ring and modifications to the 4-carboxylate group play a critical role in determining the spectrum and potency of antimicrobial action. [17]* Other Activities: The oxazole nucleus has been associated with anti-inflammatory, antitubercular, antidiabetic, and antioxidant activities, highlighting the therapeutic versatility of this scaffold. [2]

Caption: Proposed mechanism of apoptosis induction by 2-aryl-oxazole-4-carboxamides. [16]

Key Experimental Protocols

The following protocols are representative examples for the synthesis and characterization of this compound class.

Protocol: Microwave-Assisted Robinson-Gabriel Synthesis

This protocol is adapted from methodologies using the Burgess reagent for a mild and efficient cyclodehydration. [8]

-

Preparation of Precursor: Synthesize the required 2-acylamino ketone (e.g., from the corresponding 2-amino ketone and an aromatic acid anhydride).

-

Reaction Setup: In a microwave-safe vial, dissolve the 2-acylamino ketone (1.0 mmol) in anhydrous THF (5 mL).

-

Reagent Addition: Add Burgess reagent [methyl N-(triethylammoniumsulphonyl)carbamate] (2.0 mmol, 2.0 eq.).

-

Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate at a constant temperature (e.g., 120 °C) for 10-20 minutes.

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 2-aryl-oxazole-4-carboxylate.

Protocol: Measurement of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard. [9]

-

Standard Selection: Choose a fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or DAPI). [9]2. Solution Preparation: Prepare a series of five dilute solutions of both the sample and the standard in a suitable spectroscopic-grade solvent (e.g., ethanol or DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

-

Data Analysis: Integrate the area under the fluorescence emission curve for each solution.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) Where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Conclusion and Future Outlook

2-Aryl-oxazole-4-carboxylates represent a class of compounds with remarkable chemical versatility and significant potential. Their robust synthesis, tunable photophysical properties, and broad spectrum of biological activities make them invaluable tools for both basic research and applied sciences. As fluorescent probes, they offer a platform for developing next-generation bio-imaging agents with high specificity and biocompatibility. In drug development, their proven efficacy as anticancer and antimicrobial agents establishes them as a privileged scaffold for the design of novel therapeutics. Future research will likely focus on expanding the structural diversity through innovative synthetic methods, fine-tuning their photophysical properties for advanced imaging applications, and elucidating their precise mechanisms of biological action to optimize their therapeutic potential.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

SynArchive. Robinson-Gabriel Synthesis. [Link]

-

Padwa, A., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

-

Brain, C. T., et al. Rapid Synthesis of Oxazoles under Microwave Conditions. Tetrahedron Letters. [Link]

-

Phillips, A. J., et al. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. ResearchGate. [Link]

-

Yamada, K., et al. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Zhu, J., et al. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. [Link]

-

Kumar, A., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

da Silva, P. B., et al. Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society. [Link]

-

Li, D., et al. Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. Scientific.Net. [Link]

-

Balskus, E. P., et al. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

-

Alam, M. A., et al. A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

-

Li, D., et al. Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. ResearchGate. [Link]

-

Davoodnia, A., et al. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

-

Sadek, O., et al. Photophysical properties of compounds 4-12. ResearchGate. [Link]

-

ResearchGate. Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. [Link]

-

Ray, J. K., et al. A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Organic Chemistry Portal. [Link]

-

Kandil, S., et al. Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes. ResearchGate. [Link]

-

Guria, S., et al. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC - NIH. [Link]

-

Reddy, B.V.S., et al. Scheme 6. Synthesis of 2,5-Di(hetero)aryloxazole-4-carboxamides. ResearchGate. [Link]

-

Alazemi, A. M., et al. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals. RSC Publishing. [Link]

-

Alazemi, A. M., et al. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals. PMC - NIH. [Link]

-

Brovarets, V. S., et al. 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. [Link]

-

PubChem. 2-Phenyl-oxazole-4-carboxylic acid methyl ester. [Link]

-

Kaspady, M., et al. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

-

Gujjarappa, R., et al. An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

-

Semantic Scholar. Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 10. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives | Scientific.Net [scientific.net]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Physicochemical and Spectroscopic Profile of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

An In-Depth Technical Guide for Researchers

Introduction and Strategic Significance

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound featuring three key structural motifs of significant interest in medicinal chemistry and drug development: the oxazole core, a 4-fluorophenyl substituent, and an ethyl carboxylate group. The strategic combination of these fragments suggests a high potential for biological activity, making a thorough understanding of its physicochemical properties essential for researchers.

-

The Oxazole Scaffold: The 1,3-oxazole ring is a prevalent heterocycle in numerous natural products and synthetic pharmaceuticals. It is considered a bioisostere for other aromatic and amide groups, offering a stable, lipophilic core that can engage in various non-covalent interactions with biological targets. Its derivatives are explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[1][2]

-

The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 4-fluoro substitution on the phenyl ring can significantly enhance metabolic stability by blocking para-hydroxylation, a common metabolic pathway. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially improving binding affinity to target proteins through favorable electrostatic or dipole interactions.

-

The Ethyl Carboxylate Group: This functional group often serves as a prodrug moiety. In vivo, it can be hydrolyzed by esterase enzymes to the corresponding carboxylic acid, which may be the active form of the molecule. This transformation can improve the pharmacokinetic profile, enhancing absorption and distribution.

This guide provides a comprehensive analysis of the predicted physicochemical properties, a proposed synthetic strategy, and detailed protocols for the empirical characterization of this compound, offering a foundational resource for its application in research and development.